1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Beschreibung
1-(7-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound featuring a fused triazolopyrimidine core substituted with a 1,3-dimethylpyrazole moiety and a methyl group at position 5. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine family, a class known for applications in medicinal chemistry due to their bioisosteric properties with purines .
Key structural attributes include:
- Core: 4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine.
- Substituents: Position 5: Methyl group. Position 6: Ethanone. Position 7: 1,3-Dimethyl-1H-pyrazol-4-yl.
The presence of the pyrazole ring enhances π-π stacking interactions, while the methyl and ethanone groups influence solubility and metabolic stability .
Eigenschaften
IUPAC Name |
1-[7-(1,3-dimethylpyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-7-10(5-18(4)17-7)12-11(9(3)20)8(2)16-13-14-6-15-19(12)13/h5-6,12H,1-4H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCQCWRSDDFOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CN(N=C3C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-amine in the presence of a suitable catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazolopyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research has indicated that derivatives of pyrazole and triazole compounds exhibit antiviral properties. For instance, studies have shown that modifications in the structure of pyrazole derivatives can lead to enhanced antiviral activities against various viral strains. The compound's unique structure may interfere with viral replication mechanisms or inhibit viral enzymes essential for their life cycle .
Antitumoral Activity
The compound has also been investigated for its antitumoral effects. A study demonstrated that structural variations in related compounds could modulate their capacity to inhibit tubulin polymerization, a critical process in cancer cell division. This suggests that the compound may possess similar properties that warrant further exploration in cancer therapy .
Antifungal Properties
Certain derivatives of pyrazole and triazole have shown promising antifungal activities. Compounds with similar structures were tested against various Candida species and demonstrated efficacy comparable to traditional antifungal agents like ketoconazole . This positions the compound as a potential candidate for antifungal drug development.
Mechanistic Insights
Understanding the mechanism of action is crucial for developing effective therapeutic agents. The antitumoral activity linked to inhibition of tubulin polymerization suggests that this compound could disrupt microtubule dynamics in cancer cells. Such disruption can lead to cell cycle arrest and subsequent apoptosis in tumor cells .
Synthesis and Derivative Development
Synthetic methodologies have been established to create derivatives of this compound, enhancing its pharmacological profile. Various synthetic routes involve modifying the pyrazole and triazole components to optimize biological activity while minimizing toxicity .
Case Study 1: Antiviral Activity Assessment
In a systematic study involving synthesized triazole-pyrazole derivatives, researchers evaluated their antiviral efficacy against influenza virus strains. The results indicated that specific modifications led to increased potency and selectivity against viral targets .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on human cancer cell lines (e.g., HeLa and MCF-7) using derivatives of the compound. These studies revealed significant cytotoxic effects at micromolar concentrations, with detailed analysis showing that the mechanism involved apoptosis through caspase activation .
Wirkmechanismus
The mechanism of action of 1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes critical for the survival of parasites such as Leishmania and Plasmodium species. The compound binds to the active site of these enzymes, disrupting their normal function and leading to the death of the parasite .
Vergleich Mit ähnlichen Verbindungen
Compound A : 1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (UCB-FcRn-84)
- Substituents :
- Position 7: 3-Fluorophenyl (vs. 1,3-dimethylpyrazole in the target compound).
- Properties :
Compound B : 1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
- Substituents :
- Position 2: Phenyl (vs. pyrazole in the target compound).
- Position 5 and 7: Methyl groups.
- Properties: Reduced steric hindrance compared to pyrazole-containing analogues.
Compound C : 2-(Benzylthio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Substituents: Position 2: Benzylthio. Position 6: Carboxamide (vs. ethanone in the target compound).
- Properties :
- Carboxamide group enhances hydrogen bonding, improving antibacterial activity against Enterococcus faecium (MIC = 2–8 µg/mL) .
Biologische Aktivität
The compound 1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a complex organic molecule that incorporates multiple pharmacologically relevant motifs. The biological activities of such compounds are often linked to their structural features, which can influence interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings.
Structural Overview
The compound can be broken down into several key components:
- Pyrazole moiety : Known for its diverse biological activities including anti-inflammatory and anticancer properties.
- Triazole and pyrimidine rings : These heterocycles are often associated with antimicrobial and anticancer activities.
Anticancer Activity
Research indicates that derivatives of pyrazole and triazole exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation .
In a study focused on triazole derivatives:
- Compound 17l , a related structure, showed IC50 values of 0.98 µM against A549 lung cancer cells and was effective in inducing apoptosis in these cells .
- The presence of the pyrazole ring enhances cytotoxicity against various cancer cell lines due to its ability to interfere with cellular signaling pathways.
Antiviral Properties
Compounds featuring triazole structures have been noted for their antiviral activities. A study highlighted that certain triazole derivatives exhibited potent antiviral effects against several viral strains, indicating potential therapeutic applications for viral infections .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is well-documented. In particular:
- Compounds similar to the one have shown effectiveness against a range of pathogenic bacteria and fungi, suggesting that modifications in structure can lead to enhanced antimicrobial efficacy .
Case Studies
| Study Reference | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| 17l | Anticancer (A549) | 0.98 µM | |
| Various | Antiviral | Varies | |
| Triazole Derivatives | Antimicrobial | Effective against standard pathogens |
The biological activity of 1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Disruption of Cell Cycle : Evidence suggests that such compounds can induce cell cycle arrest in cancer cells.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis of triazolopyrimidine derivatives typically involves multicomponent reactions (MCRs) or cyclocondensation strategies. For example, similar compounds (e.g., ethyl 5-amino-7-aryl-triazolopyrimidine carboxylates) are synthesized by reacting aldehydes, 3-amino-1,2,4-triazole, and ethyl cyanoacetate in the presence of a catalyst like TMDP (tetramethylenediamine phosphate) under reflux in ethanol/water (1:1 v/v) .
- Key Parameters :
- Catalyst Loading : 10 mol% TMDP enhances reaction efficiency and reduces side products .
- Solvent System : Aqueous ethanol minimizes byproducts and simplifies purification via recrystallization .
- Reusability : TMDP can be recovered and reused without significant loss of activity .
- Purity Checks : Monitor reaction progress via TLC (silica gel plates) and confirm purity using NMR and elemental analysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?
Methodological Answer:
- and NMR : Assign peaks based on analogous triazolopyrimidine derivatives. For example, the ethanone carbonyl group typically appears at ~200 ppm in NMR, while pyrazole methyl protons resonate at δ 2.2–2.5 .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns.
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (deviation <0.4% acceptable) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound, and what validation experiments are required?
Methodological Answer:
- Docking Workflow :
- Target Selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity studies .
- Software : Perform docking with AutoDock Vina or Schrödinger Suite, focusing on binding affinity (ΔG) and interaction analysis (H-bonds, hydrophobic contacts) .
- Validation : Compare docking scores with known inhibitors (e.g., fluconazole) and validate via in vitro antifungal assays (MIC determination) .
- Contradictions : If docking predicts high affinity but in vitro activity is low, assess compound solubility or cellular uptake barriers .
Q. How can contradictory spectral or crystallographic data be resolved during structural elucidation?
Methodological Answer:
- Case Example : If NMR signals overlap (e.g., pyrazole vs. triazole protons), use 2D NMR (COSY, HSQC) to assign spins .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in ethanol/dioxane) and analyzing space groups (e.g., monoclinic P2/c) with SHELX .
- Data Reconciliation : Cross-validate bond lengths/angles with DFT-optimized structures (e.g., Gaussian 09 at B3LYP/6-31G* level) .
Q. What strategies mitigate side reactions during functionalization of the pyrazole or triazole rings?
Methodological Answer:
- Electrophilic Substitution : Protect reactive sites (e.g., NH groups) with Boc or acetyl groups before introducing substituents .
- Catalytic Control : Use Pd/C or CuI for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura for aryl additions) .
- Byproduct Analysis : Employ LC-MS to track undesired products (e.g., dimerization) and adjust stoichiometry or temperature .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
Methodological Answer:
- Systematic Workflow :
- Re-evaluate Model Assumptions : Check force field parameters or protonation states in docking .
- Experimental Reproducibility : Confirm bioactivity across multiple assays (e.g., MIC, time-kill curves) .
- Physicochemical Profiling : Measure logP, solubility, and metabolic stability to identify pharmacokinetic limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
